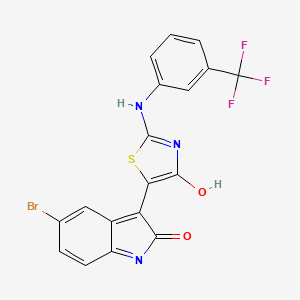
(2Z,5Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C18H9BrF3N3O2S and its molecular weight is 468.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2Z,5Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a complex organic molecule that combines the structural features of indolinone and thiazolidinone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Overview
The structure of the compound can be described as follows:
- Indolinone moiety : The presence of a bromo-substituted indoline derivative.
- Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen, which is known for its biological activity.
The unique combination of these two structural elements may enhance its interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazolidinone derivatives, including those similar to our compound. The following table summarizes key findings from various studies regarding the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines:
These findings indicate that compounds with similar structures to this compound can exhibit potent anticancer properties.
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has also been explored extensively. Compounds containing the thiazolidinone framework have demonstrated activity against various bacterial strains. For instance:
- Gram-positive bacteria : Thiazolidinone derivatives have shown effectiveness against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Some derivatives have been tested against Escherichia coli and Pseudomonas aeruginosa, with varying degrees of success.
The presence of bromine and trifluoromethyl groups in the compound may enhance its lipophilicity, potentially improving membrane penetration and increasing antimicrobial efficacy.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of indolinone derivatives with thiazolidinone moieties and evaluated their cytotoxicity against several cancer cell lines using the MTT assay. The promising results indicated that modifications in the structure could lead to enhanced activity against specific cancer types .
- Mechanistic Insights : Research has suggested that thiazolidinones may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Understanding these mechanisms is crucial for developing targeted therapies based on this compound .
Propriétés
IUPAC Name |
5-bromo-3-[4-hydroxy-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrF3N3O2S/c19-9-4-5-12-11(7-9)13(15(26)24-12)14-16(27)25-17(28-14)23-10-3-1-2-8(6-10)18(20,21)22/h1-7,27H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVDLNYUXVDILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













